molecular formula C21H31N3O2 B7035606 N-[4-(2,7-diazaspiro[4.5]decane-7-carbonyl)-2-methylphenyl]-3-methylbutanamide

N-[4-(2,7-diazaspiro[4.5]decane-7-carbonyl)-2-methylphenyl]-3-methylbutanamide

Cat. No.: B7035606
M. Wt: 357.5 g/mol
InChI Key: SJWHVVOZLXGVBJ-UHFFFAOYSA-N
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Description

N-[4-(2,7-diazaspiro[4.5]decane-7-carbonyl)-2-methylphenyl]-3-methylbutanamide is a complex organic compound that features a spirocyclic structure. Spiro compounds are characterized by their unique 3D structural properties and inherent rigidity, making them valuable in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-[4-(2,7-diazaspiro[4.5]decane-7-carbonyl)-2-methylphenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-15(2)11-19(25)23-18-6-5-17(12-16(18)3)20(26)24-10-4-7-21(14-24)8-9-22-13-21/h5-6,12,15,22H,4,7-11,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWHVVOZLXGVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC3(C2)CCNC3)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,7-diazaspiro[4.5]decane-7-carbonyl)-2-methylphenyl]-3-methylbutanamide typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the formation of the spirocyclic structure and subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,7-diazaspiro[4.5]decane-7-carbonyl)-2-methylphenyl]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen with a catalyst.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2,7-diazaspiro[4.5]decane-7-carbonyl)-2-methylphenyl]-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(2,7-diazaspiro[4.5]decane-7-carbonyl)-2-methylphenyl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,7-diazaspiro[4.5]decane-7-carbonyl)-2-methylphenyl]-3-methylbutanamide is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

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